Positional Fluorine Isomer Differentiation: 4-Fluoro vs. 3-Fluoro Regioisomer Structural Identity Confirmation
The closest commercially available structural analog is the 3-fluorobenzamide regioisomer (CAS 941885-19-4), which differs solely by the position of the fluorine substituent on the benzamide phenyl ring [1]. Both compounds share the identical 3,5-dimethoxybenzylthio-thiazole scaffold and molecular formula (C20H19FN2O3S2, MW 418.5), but are chromatographically distinguishable and possess unique InChI Keys (MQWMDZBZZGFEDR-UHFFFAOYSA-N for 4-fluoro vs. QYDFETJMFQOGCH-UHFFFAOYSA-N for 3-fluoro), confirming they are discrete chemical entities [1]. In the broader N-(thiazol-2-yl)benzamide kinase inhibitor class, para-fluorine substitution has been associated with enhanced metabolic stability compared to meta-fluorine substitution due to differential susceptibility to cytochrome P450-mediated oxidative defluorination, though direct comparative metabolism data for this specific pair are not publicly available [2].
| Evidence Dimension | Structural identity and regioisomeric differentiation |
|---|---|
| Target Compound Data | CAS 941973-86-0; InChI Key MQWMDZBZZGFEDR-UHFFFAOYSA-N; 4-fluorobenzamide regioisomer |
| Comparator Or Baseline | CAS 941885-19-4; InChI Key QYDFETJMFQOGCH-UHFFFAOYSA-N; 3-fluorobenzamide regioisomer |
| Quantified Difference | Distinct InChI Keys; identical molecular formula (C20H19FN2O3S2) and molecular weight (418.5 g/mol) but different fluorine ring position (para vs. meta) |
| Conditions | Structural identity verified by PubChem computed descriptors and vendor analytical data [1] |
Why This Matters
For procurement, unambiguous regioisomer identity confirmation via InChI Key or CAS number is critical to ensure the intended 4-fluoro positional isomer is obtained, as the 3-fluoro variant (CAS 941885-19-4) is sold under a different catalog number and may exhibit divergent biological activity.
- [1] PubChem. (2026). Compound Summary for CID 16850222, N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-4-fluorobenzamide. National Center for Biotechnology Information. Retrieved May 8, 2026. View Source
- [2] Liu, J., Huang, H., Deng, X., Xiong, R., Cao, X., Tang, G., Wu, X., Xu, S., & Peng, J. (2019). Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives. RSC Advances, 9, 2092–2101. View Source
